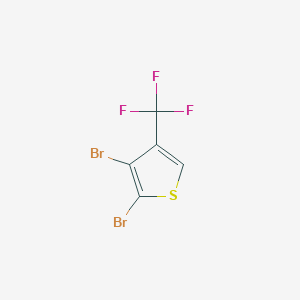

2,3-dibromo-4-(trifluoromethyl)thiophene

Descripción

2,3-Dibromo-4-(trifluoromethyl)thiophene is a halogenated thiophene derivative featuring bromine atoms at the 2- and 3-positions and a trifluoromethyl group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The bromine substituents contribute to electron-withdrawing effects, enhancing electrophilic reactivity, while the trifluoromethyl group improves hydrophobicity and metabolic stability . Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or functional materials, though specific applications in the provided evidence are inferred from structural analogs.

Propiedades

IUPAC Name |

2,3-dibromo-4-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F3S/c6-3-2(5(8,9)10)1-11-4(3)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTFCBKNDMUHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-4-(trifluoromethyl)thiophene typically involves the bromination of 4-(trifluoromethyl)thiophene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 3 positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of 2,3-dibromo-4-(trifluoromethyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2,3-dibromo-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or amines, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex aromatic systems.

Oxidation and Reduction: Products include sulfoxides, sulfones, or reduced thiophenes.

Aplicaciones Científicas De Investigación

Organic Electronics

One of the primary applications of 2,3-dibromo-4-(trifluoromethyl)thiophene is in organic electronics, particularly as a building block for organic semiconductors. Its structural features contribute to improved charge transport properties.

Case Study: P-type Organic Semiconductors

A study highlighted the synthesis and characterization of thiophene derivatives, including those with trifluoromethyl groups. These compounds exhibited promising p-type semiconductor characteristics due to their high hole mobility and stability under ambient conditions .

| Property | Value |

|---|---|

| Hole Mobility | High |

| Stability | Ambient conditions |

| Synthesis Method | Pd-catalyzed coupling |

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific electronic and optical properties. Its ability to form stable thin films makes it a candidate for various applications in optoelectronic devices.

Case Study: Thin Film Transistors

Research has demonstrated that thin films made from thiophene derivatives can be utilized in thin film transistors (TFTs). The incorporation of trifluoromethyl groups enhances the electrical performance of these films .

| Application | Performance Improvement |

|---|---|

| Thin Film Transistors | Enhanced electrical properties |

Medicinal Chemistry

In medicinal chemistry, the compound's brominated and trifluoromethyl functionalities are investigated for their biological activity. These modifications can influence the pharmacokinetics and bioavailability of potential drug candidates.

Case Study: Anticancer Activity

A study indicated that thiophene derivatives exhibit cytotoxic effects against cancer cell lines. The presence of halogen substituents was found to enhance the anticancer properties of these compounds .

| Biological Activity | Effect |

|---|---|

| Cytotoxicity | Enhanced against cancer cells |

Mecanismo De Acción

The mechanism of action of 2,3-dibromo-4-(trifluoromethyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited to enhance the performance of organic semiconductors . The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparación Con Compuestos Similares

Substitution Patterns and Activity Relationships

Key Findings from SAR Studies (Figure 4, ):

- Thiophene vs. Thiazole: Replacing the thiophene ring with thiazole (a sulfur- and nitrogen-containing heterocycle) marginally reduces biological activity. However, substitutions at the 3- or 5-positions of thiophene (e.g., in non-brominated analogs) lead to significant activity loss. The 2,3-dibromo substitution in the target compound likely optimizes steric and electronic interactions for activity retention .

- For example, 4-(trifluoromethyl)thiophene derivatives lacking bromine may exhibit comparable activity but differ in solubility or metabolic stability .

- Position Sensitivity: Introducing substituents at ortho/meta positions relative to halogens (e.g., in benzene-to-thiophene swaps) reduces activity, emphasizing the criticality of substitution geometry .

Table 1: Substitution Effects on Activity

Actividad Biológica

2,3-Dibromo-4-(trifluoromethyl)thiophene is a halogenated thiophene derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, known for its unique electronic properties, alongside bromine substituents that may enhance its reactivity and biological interactions. This article reviews the biological activity of 2,3-dibromo-4-(trifluoromethyl)thiophene, including its synthesis, antimicrobial properties, and mechanisms of action.

2,3-Dibromo-4-(trifluoromethyl)thiophene has the following chemical characteristics:

- Molecular Formula : C6H2Br2F3S

- Molecular Weight : 303.95 g/mol

- CAS Number : 1876928-36-7

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity due to its strong electron-withdrawing nature.

Synthesis

The synthesis of 2,3-dibromo-4-(trifluoromethyl)thiophene typically involves electrophilic aromatic substitution reactions. It can be synthesized from simpler thiophene derivatives through bromination and trifluoromethylation processes. The following reaction scheme illustrates a general approach:

- Bromination : Thiophene is treated with bromine to introduce bromine atoms at the 2 and 3 positions.

- Trifluoromethylation : The resulting dibromothiophene is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to 2,3-dibromo-4-(trifluoromethyl)thiophene were tested against various bacterial strains:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,3-Dibromo-4-(trifluoromethyl)thiophene | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

The mechanism by which 2,3-dibromo-4-(trifluoromethyl)thiophene exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group can facilitate insertion into lipid membranes, leading to increased permeability and cell lysis.

Case Studies

A study published in a peer-reviewed journal evaluated the efficacy of various thiophene derivatives against multidrug-resistant bacterial strains. Among these compounds, 2,3-dibromo-4-(trifluoromethyl)thiophene showed promising results in inhibiting growth, particularly against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Another investigation focused on the cytotoxic effects of halogenated thiophenes on cancer cell lines. The results indicated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.